B1578773 Beta-Amyloid (14-23)

Beta-Amyloid (14-23)

Numéro de catalogue: B1578773
Poids moléculaire: 1233.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (14-23) is a useful research compound. Molecular weight is 1233.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (14-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (14-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Understanding Alzheimer’s Disease Pathology

Role in Amyloid Cascade Hypothesis
The amyloid cascade hypothesis posits that the accumulation of amyloid beta peptides leads to neurotoxicity and dementia. Research indicates that aggregation of Aβ into fibrils forms amyloid plaques, a hallmark of AD pathology. The specific segment of Beta-Amyloid (14-23) is significant as it is involved in the oligomerization process, which is believed to be more toxic than the fibrillar forms .

Neurotoxicity Studies
Beta-Amyloid (14-23) has been studied for its neurotoxic effects. Oligomers formed from this peptide have been shown to disrupt synaptic function and lead to neuronal cell death. This highlights the importance of targeting these oligomeric forms for therapeutic interventions .

Therapeutic Applications

Drug Development
Beta-Amyloid (14-23) serves as a target for developing anti-amyloid therapies. Monoclonal antibodies, such as aducanumab and lecanemab, have been designed to bind to amyloid plaques and soluble protofibrils, aiming to reduce Aβ levels in patients with early AD or mild cognitive impairment (MCI) . These therapies are based on the premise that reducing Aβ aggregates can slow disease progression.

Case Studies
Recent clinical trials have shown promising results with Aβ-targeted therapies:

  • Aducanumab : Approved by the FDA for its ability to reduce Aβ plaques.
  • Lecanemab : Demonstrated moderate cognitive improvement while reducing amyloid levels in patients .

Diagnostic Applications

Biomarker Development
Beta-Amyloid (14-23) is being explored as a potential biomarker for early diagnosis of Alzheimer’s disease. Non-invasive imaging techniques using ligands that bind specifically to Aβ aggregates are under investigation. For instance, Pittsburgh Compound B (PIB) has been utilized to visualize amyloid deposition in vivo, providing insights into disease progression and aiding early diagnosis .

Cerebrospinal Fluid Analysis
Research has also focused on measuring levels of beta-amyloid peptides in cerebrospinal fluid (CSF) as a diagnostic tool. The ratio of Aβ42 to Aβ40, along with the presence of specific oligomers, can indicate the likelihood of developing AD .

Research Findings and Insights

Transgenic Mouse Models
Studies using transgenic mouse models have been instrumental in understanding the role of Beta-Amyloid (14-23) in AD. These models have shown that Aβ accumulation precedes tau pathology and cognitive decline, reinforcing the need for early intervention strategies targeting Aβ .

Multi-Perspective Literature Review
Recent systematic reviews emphasize the need for a comprehensive understanding of the Aβ pathway, integrating genetic, epigenetic, and biological data. This multi-faceted approach aims to bridge gaps in knowledge regarding Aβ's role in AD pathophysiology and therapeutic targeting strategies .

Propriétés

Poids moléculaire

1233.4

Séquence

HQKLVFFAED

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.